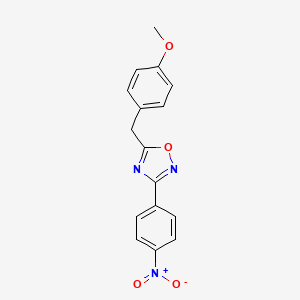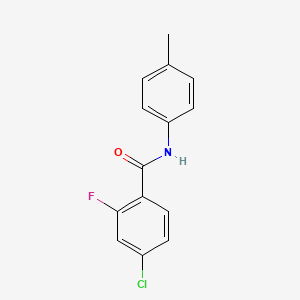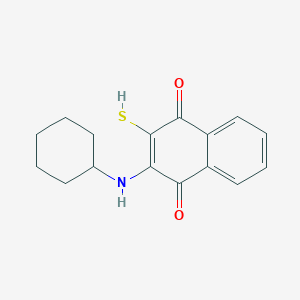
5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of oxadiazoles, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological activities through the inhibition of specific enzymes and proteins. For example, it has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are diverse and depend on the specific pharmacological activity being studied. For example, in antimicrobial studies, this compound has been shown to inhibit the growth of various bacterial and fungal strains. In anti-inflammatory studies, it has been reported to reduce the production of pro-inflammatory cytokines. In antitumor studies, it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse pharmacological activities. This compound can be used in various studies, ranging from antimicrobial to neurodegenerative diseases. Additionally, its moderate yield and ease of synthesis make it an attractive compound for researchers. However, one limitation of using this compound is its moderate solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One potential area of research is the development of more efficient synthesis methods to enhance the yield and purity of the compound. Additionally, the potential use of this compound as a fluorescent probe for bioimaging and as a ligand for metal ion detection warrants further investigation. Finally, the development of novel derivatives of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole with enhanced pharmacological activities could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction between 4-methoxybenzyl hydrazine and 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of this reaction is moderate, and the purity of the product can be enhanced through recrystallization.
科学的研究の応用
5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential pharmacological activities. It has been reported to exhibit antimicrobial, anti-inflammatory, and antitumor properties. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use as a fluorescent probe in bioimaging and as a ligand for metal ion detection.
特性
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-2-11(3-9-14)10-15-17-16(18-23-15)12-4-6-13(7-5-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLDVZXNEUJVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)


![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)

![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)

![N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)

![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)

![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)
